Geldanamycin-Biotin
Description
Historical Context of Geldanamycin (B1684428) and Hsp90 Inhibition Research
The journey to understanding Hsp90 and the development of tools like Geldanamycin-Biotin began with the discovery of Geldanamycin itself. Originally isolated in the 1970s from the bacterium Streptomyces hygroscopicus, Geldanamycin was initially investigated for its antibiotic properties. nih.govwikipedia.org However, it was not until the 1990s that its potent anticancer activity was linked to its ability to specifically inhibit Heat Shock Protein 90. nih.gov This discovery was a landmark in cancer research, as it revealed Hsp90 as a critical enabler of malignancy.
Hsp90 is a molecular chaperone that plays a vital role in the proper folding, stability, and function of a wide array of "client" proteins. nih.gov Many of these client proteins are key players in cell growth, division, and survival, and include numerous oncoproteins that are mutated or overexpressed in cancer cells. By inhibiting Hsp90, Geldanamycin leads to the degradation of these client proteins, thereby disrupting multiple oncogenic signaling pathways simultaneously. This made Hsp90 a highly attractive target for cancer therapy, sparking extensive research into the development of Hsp90 inhibitors. nih.govhsp90.canih.gov
Rationale for Biotinylation: Enhancing Research Utility
While Geldanamycin proved to be a potent inhibitor of Hsp90, studying its precise interactions within the complex cellular environment presented challenges. To overcome these, researchers turned to biotinylation, a well-established technique in molecular biology. The rationale behind creating this compound was to equip the inhibitor with a "handle" for affinity purification. focusbiomolecules.comnih.gov
Biotin (B1667282) exhibits an exceptionally strong and specific non-covalent interaction with the proteins avidin (B1170675) and streptavidin. By attaching a biotin molecule to Geldanamycin, scientists could use avidin- or streptavidin-coated beads to selectively capture the this compound probe along with its bound Hsp90 and any associated proteins from a complex mixture like a cell lysate. focusbiomolecules.comnih.gov This "pull-down" technique allows for the isolation and subsequent identification of Hsp90-interacting proteins, providing a powerful method to map the Hsp90 interactome and identify novel client proteins. nih.govnih.gov The use of biotinylated probes like this compound has become a cornerstone of chemical proteomics, enabling a deeper understanding of the cellular targets of small molecules.
Overview of Heat Shock Protein 90 (Hsp90) Biology and Functional Significance in Cellular Processes
Heat Shock Protein 90 is a highly conserved and abundant molecular chaperone that is essential for the viability of eukaryotic cells. It plays a crucial role in maintaining cellular proteostasis by assisting in the folding, stabilization, and activation of a diverse set of client proteins. nih.govnih.gov These clients are involved in a wide range of fundamental cellular processes, including signal transduction, cell cycle control, and transcriptional regulation. nih.gov
The functional significance of Hsp90 is particularly evident in the context of cancer. Cancer cells are often in a state of heightened stress due to rapid proliferation, accumulation of mutations, and an often-hostile tumor microenvironment. This leads to an increased reliance on the chaperoning capacity of Hsp90 to maintain the stability and function of the mutated and overexpressed oncoproteins that drive their growth and survival. nih.gov By stabilizing these oncoproteins, Hsp90 acts as a key enabler of all the hallmarks of cancer.
Hsp90 Isoforms and Their Differential Expression in Research Models
In mammalian cells, there are four main isoforms of Hsp90, each with a distinct subcellular localization and specialized functions:
Hsp90α (HSP90AA1) and Hsp90β (HSP90AB1) are the two major cytosolic isoforms. Hsp90β is constitutively expressed and considered essential for housekeeping functions, while Hsp90α is stress-inducible. frontiersin.orgmdpi.com
GRP94 (HSP90B1) is located in the endoplasmic reticulum, where it is involved in the folding of secreted and transmembrane proteins.
TRAP1 (HSP90L) resides in the mitochondria and plays a role in regulating cellular metabolism and protecting against oxidative stress. mdpi.comfrontiersin.org
The differential expression of these isoforms in various research models, particularly in cancer, is an area of active investigation. Studies have shown that the expression levels of Hsp90 isoforms can vary significantly between different cancer types and even between different subtypes of the same cancer. This differential expression is thought to reflect the specific dependencies of a particular cancer on the chaperoning functions within different cellular compartments.
| Hsp90 Isoform | Subcellular Localization | General Expression Pattern | Expression in Cancer Models (Examples) |
|---|---|---|---|
| Hsp90α (HSP90AA1) | Cytosol | Stress-inducible | Often upregulated in various cancers, with high expression correlated with advanced tumor stages in colorectal cancer. nih.gov |
| Hsp90β (HSP90AB1) | Cytosol | Constitutive | Generally high expression in many cancer cell lines; its expression is positively correlated with tumor size in colorectal cancer. nih.gov |
| GRP94 (HSP90B1) | Endoplasmic Reticulum | Constitutive | High expression is more frequent in well-differentiated colorectal cancers. nih.gov |
| TRAP1 (HSP90L) | Mitochondria | Constitutive | Highly expressed in several cancers including glioblastoma, colon, and breast cancer, but can be low in others. frontiersin.orgresearchgate.net |
Hsp90 Chaperone Cycle and ATP Hydrolysis in Probe Interaction Context
The chaperoning activity of Hsp90 is driven by a dynamic, ATP-dependent cycle. Hsp90 functions as a dimer, and the binding and hydrolysis of ATP induce large conformational changes that are essential for client protein binding, activation, and release. embopress.orgontosight.airesearchgate.net The cycle can be broadly described in the following steps:
Open Conformation: In its nucleotide-free or ADP-bound state, the Hsp90 dimer adopts an open, "V" shape.
Client and Co-chaperone Binding: Client proteins, often with the help of other co-chaperones, bind to the Hsp90 dimer.
ATP Binding and N-terminal Dimerization: The binding of ATP to the N-terminal domains of each Hsp90 monomer triggers a conformational change, leading to the dimerization of the N-termini and the formation of a closed, "clamp-like" state.
ATP Hydrolysis: The closed conformation is competent for ATP hydrolysis. This hydrolysis event is a critical regulatory step in the cycle.
Client Maturation and Release: ATP hydrolysis leads to another conformational change that facilitates the maturation and release of the client protein. researchgate.netnih.gov
ADP Release and Return to Open State: The release of ADP and phosphate (B84403) returns the Hsp90 dimer to its open conformation, ready for another cycle.
This compound, like its parent compound, exerts its inhibitory effect by binding to the ATP-binding pocket in the N-terminal domain of Hsp90. wikipedia.org This binding event directly competes with ATP, effectively locking the chaperone in a conformation that is unable to proceed through its functional cycle. nih.gov By preventing ATP binding and hydrolysis, this compound traps Hsp90 in a non-productive state, leading to the eventual degradation of its client proteins. researchgate.net The use of this compound as a probe allows researchers to "freeze" the Hsp90 chaperone cycle at the point of inhibitor binding, enabling the isolation and identification of the proteins that are associated with Hsp90 at this specific stage.
Structure
2D Structure
Properties
Molecular Formula |
C54H85N7O17S |
|---|---|
Molecular Weight |
1136.4 g/mol |
IUPAC Name |
[(4Z,6Z,8S,9S,10Z,12S,13R,14S,16R)-19-[2-[2-[2-[3-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethylamino]-13-hydroxy-8,14-dimethoxy-4,12,16-trimethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C54H85N7O17S/c1-35-31-38-48(41(62)33-39(51(38)66)59-52(67)37(3)9-8-10-42(70-4)43(78-53(55)68)14-13-36(2)50(65)44(32-35)71-5)58-18-22-75-25-24-73-21-17-57-47(64)15-19-72-23-27-76-29-30-77-28-26-74-20-16-56-46(63)12-7-6-11-45-49-40(34-79-45)60-54(69)61-49/h8-10,13-14,33,35-36,40,42-45,49-50,58,65H,6-7,11-12,15-32,34H2,1-5H3,(H2,55,68)(H,56,63)(H,57,64)(H,59,67)(H2,60,61,69)/b10-8-,14-13-,37-9-/t35-,36+,40+,42+,43+,44+,45+,49+,50-/m1/s1 |
InChI Key |
FCOFNJAJLZRONU-LKPJZEOVSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@H](/C=C\[C@@H]([C@H](/C=C\C=C(/C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4)\C)OC)OC(=O)N)C)O)OC |
Canonical SMILES |
CC1CC(C(C(C=CC(C(C=CC=C(C(=O)NC2=CC(=O)C(=C(C1)C2=O)NCCOCCOCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)C)OC)OC(=O)N)C)O)OC |
Origin of Product |
United States |
Synthesis and Chemical Derivatization of Geldanamycin Biotin for Advanced Research Applications
Strategies for Biotin (B1667282) Conjugation to the Geldanamycin (B1684428) Scaffold
The synthesis of biotinylated geldanamycin analogues typically involves the chemical modification of the geldanamycin (GDA) scaffold to introduce a reactive handle for biotin attachment. A common strategy is the treatment of GDA with diamines. acs.org The methoxy (B1213986) quinone moiety of GDA undergoes a rapid Michael addition and subsequent β-elimination with primary amines, resulting in the formation of vinylogous amide products. acs.org This reaction creates an amino-modified GDA derivative that can be readily coupled to various biotin-containing carboxylic acids. acs.org
For instance, GDA can be reacted with bis(alkylamino) ethyleneglycols to produce amino-modified GDA intermediates. acs.org These intermediates are then coupled with biotin derivatives, such as those containing a carboxylic acid functional group, to yield the final Geldanamycin-Biotin conjugate. acs.org This synthetic route has been successfully employed to create a variety of biotinylated GDA analogues, including those incorporating both hydrophobic and hydrophilic tethers, as well as photolabile and nonphotolabile linkers. acs.org
Influence of Linker Chemistry on Probe Functionality and Selectivity
The chemical nature of the linker connecting geldanamycin to biotin is a critical determinant of the resulting probe's functionality and selectivity. The linker's length, composition, and cleavability can significantly impact the probe's ability to bind its target, interact with affinity resins, and facilitate the subsequent isolation and analysis of protein complexes.
Evaluation of Varied Tether Lengths in Biotinylated Analogues
The length of the tether between geldanamycin and biotin is crucial for enabling the simultaneous binding of the probe to both Hsp90 and an avidin (B1170675) or streptavidin affinity matrix. beilstein-journals.org If the linker is too short, steric hindrance may prevent the formation of this ternary complex, rendering the probe ineffective for affinity purification. beilstein-journals.org Researchers have synthesized and evaluated biotinylated geldanamycin analogues with varying tether lengths to identify optimal spacing. nih.govbeilstein-journals.org These studies have demonstrated that analogues with linkers of sufficient length can successfully isolate Hsp90 from cell lysates, while those with shorter linkers may fail to do so despite binding to intracellular Hsp90. beilstein-journals.org The systematic variation of linker length allows for the fine-tuning of the probe's properties to ensure efficient capture of the target protein. beilstein-journals.org
Implementation of Photolabile Linkers for Elution and Complex Disassembly
Incorporating a photolabile linker into the this compound construct provides an alternative and often milder method for eluting the captured protein complexes from the affinity resin compared to harsh denaturing conditions. nih.govacs.org These linkers are stable during the affinity capture process but can be cleaved upon exposure to UV light, releasing the bound proteins. acs.org This strategy is particularly advantageous for preserving the integrity of protein complexes for subsequent analysis. The synthesis of biotinylated GDA analogues containing photolabile tethers has been successfully accomplished, offering a complementary approach for the removal of GDA-bound proteins from neutravidin-containing resin. nih.govacs.org
Development and Characterization of Biotinylated Geldanamycin Analogues
The development of biotinylated geldanamycin analogues has been a significant focus of research aimed at creating powerful tools for studying Hsp90 biology. nih.gov A variety of analogues have been synthesized, featuring different linker types and lengths to optimize their performance in applications like affinity purification and target identification. acs.orgbeilstein-journals.org
The synthesis of these analogues often begins with the modification of the C17 position of geldanamycin. frontiersin.org For example, treatment of geldanamycin with diamines creates an amino-functionalized intermediate that can then be coupled to a biotin molecule that has been activated, for instance, as an N-hydroxysuccinimide (NHS) ester. acs.orgbeilstein-journals.org
Once synthesized, these biotinylated probes are characterized to ensure they retain high affinity for Hsp90. This is often assessed through competitive binding assays. nih.gov The ability of the probes to capture Hsp90 from complex biological samples, such as cell lysates, is a key measure of their utility. acs.org Successful probes are able to efficiently pull down Hsp90, which can then be detected by methods like SDS-PAGE and Western blotting. acs.org
Researchers have successfully created a panel of biotinylated geldanamycin analogues, including those with both photolabile and non-photolabile linkers, as well as linkers of varying hydrophilicity. acs.org These well-characterized probes have proven to be invaluable for isolating and identifying not only Hsp90 but also other potential protein interactors of geldanamycin. nih.govacs.org
Table of Synthesized this compound Analogues and Their Characteristics
| Analogue | Linker Type | Key Feature | Application | Reference |
|---|---|---|---|---|
| GDA-Amine-Biotin | Alkyl amine | Varied tether lengths | Elucidation of GDA-binding proteins | acs.org, nih.gov |
| Photolabile GDA-Biotin | Photolabile | UV-cleavable | Mild elution of bound proteins | acs.org, nih.gov |
| PEGylated GDA-Biotin | Polyethylene (B3416737) Glycol | Enhanced solubility and flexibility | Improved probe performance in biological systems | frontiersin.org |
Mechanistic Insights into Geldanamycin Biotin Target Interaction: Heat Shock Protein 90 Hsp90
Specificity of Binding to the Hsp90 N-terminal ATP-Binding Domain
Geldanamycin-Biotin, like its parent compound geldanamycin (B1684428), specifically targets the N-terminal domain of Hsp90. This domain houses a highly conserved ATP-binding pocket, which is essential for the chaperone's function. The binding of this compound to this site is competitive with ATP and ADP. oup.com The specificity of this interaction has been confirmed through various experimental approaches, including affinity precipitation with immobilized this compound and competition assays. oup.comoncotarget.com
Studies have demonstrated that this compound can effectively pull down Hsp90 from cell lysates, indicating a strong and specific interaction. oncotarget.com Furthermore, mutations within the N-terminal nucleotide-binding domain of Hsp90 have been shown to significantly reduce or eliminate binding to geldanamycin and its derivatives, further pinpointing the precise location of interaction. oup.comresearchgate.netresearchgate.net The ansamycin (B12435341) structure of geldanamycin fits into a specific pocket within the N-terminal domain, a detail that has been elucidated by co-crystal structures of Hsp90 with geldanamycin. nih.govnih.gov This specific binding event is the initial and critical step that triggers the cascade of downstream effects on Hsp90 function.
Research has also shown that this compound binds to both major cytosolic isoforms of Hsp90, Hsp90α and Hsp90β. acs.orgnih.gov While both isoforms are targeted, some studies suggest potential differences in binding affinities, with Hsp90β exhibiting a greater relative interaction strength with biotinylated geldanamycin compared to Hsp90α in certain experimental set-ups. plos.org
Conformational Changes Induced by this compound Binding to Hsp90
The binding of this compound to the N-terminal domain of Hsp90 is not a passive event; it induces significant conformational changes within the chaperone protein. acs.org This alteration in structure is a key aspect of its inhibitory mechanism. Upon binding, this compound locks Hsp90 into a specific conformation that is incompatible with its normal ATP-dependent cycle.
Structural studies have revealed that the binding of geldanamycin analogues leads to a notable conformational shift in a loop region within the N-terminal domain. nih.gov This change in conformation is believed to mimic an intermediate state in the Hsp90 ATPase cycle, but one that is unproductive. This altered state disrupts the dynamic opening and closing of the Hsp90 dimer, a process essential for client protein processing. The conformational change induced by geldanamycin is a time-dependent process, which contributes to its tight-binding inhibition characteristics. pnas.orgnih.gov
Disruption of Hsp90-Client Protein Interactions and Co-chaperone Complexes
A primary consequence of the conformational changes induced by this compound is the disruption of Hsp90's interactions with its client proteins and co-chaperones. Hsp90 relies on a complex interplay with these partners to facilitate the proper folding, stability, and activity of a wide array of cellular proteins, many of which are critical for cell growth and survival.
The binding of this compound leads to the release of client proteins from the Hsp90 complex. acs.org This dissociation leaves the client proteins vulnerable to misfolding and subsequent degradation by the ubiquitin-proteasome pathway. oup.comnih.gov This mechanism underlies the potent anti-proliferative and anti-tumor effects observed with Hsp90 inhibitors. The disruption of these interactions has been observed for a variety of Hsp90 client proteins, including kinases and transcription factors. pnas.org
The Hsp90 chaperone cycle is tightly regulated by a host of co-chaperones that bind at different stages to modulate its activity. This compound binding significantly alters these associations. One of the most well-characterized effects is the disruption of the interaction between Hsp90 and the co-chaperone p23. nih.gov
p23 binds to the ATP-bound state of Hsp90 and is crucial for the maturation of many client proteins. ashpublications.org By competitively inhibiting ATP binding and inducing a non-productive conformation, this compound prevents the stable association of p23 with Hsp90. nih.gov This disruption has been demonstrated in cell lysates where treatment with geldanamycin analogues leads to a decrease in the amount of Hsp90 co-immunoprecipitating with p23. nih.govresearchgate.net However, the interaction with other co-chaperones can be affected differently. For instance, some studies suggest that the binding of inhibitors can increase Hsp90's interaction with the co-chaperone STIP1 (Hop). nih.gov
The culmination of this compound's effects on Hsp90 is the impairment of the maturation and stability of Hsp90-dependent proteins. In various experimental systems, treatment with geldanamycin or its derivatives leads to the depletion of client protein levels. nih.govpnas.org This is a direct consequence of the inhibition of the chaperone's function, which is to maintain the conformational integrity of these proteins.
The degradation of client proteins upon Hsp90 inhibition is a hallmark of this class of compounds. oup.com This has been extensively documented for numerous oncoproteins, making Hsp90 an attractive target in cancer therapy. The use of this compound in pull-down experiments has been instrumental in identifying novel Hsp90 client proteins and in understanding the breadth of cellular pathways regulated by this essential chaperone. oncotarget.com
Kinetics of this compound Interaction with Hsp90
The interaction between this compound and Hsp90 is characterized by specific kinetic properties that contribute to its potent inhibitory activity.
Geldanamycin and its analogues, including by extension this compound, exhibit slow, tight-binding inhibition of Hsp90. pnas.orgnih.govnih.gov This means that the initial binding event is followed by a slower conformational change that results in a very stable, high-affinity complex. This is reflected in a slow dissociation rate (koff) of the inhibitor from the Hsp90-inhibitor complex. nih.govnih.govresearchgate.net
The slow dissociation contributes to the prolonged inhibition of Hsp90 function within the cell. The half-life of the complex can be on the order of hours. nih.govnih.govresearchgate.net This time-dependent, tight binding helps to explain the discrepancy between the relatively modest inhibitory concentrations observed in initial biochemical assays and the much lower concentrations required to elicit a cellular response. pnas.orgnih.govnih.gov The kinetic parameters of this interaction have been studied using fluorescently labeled geldanamycin analogues, revealing the time-dependent nature of the binding and the resulting high-affinity interaction. pnas.orgnih.govnih.gov
Interactive Data Tables
Table 1: Kinetic Parameters of Geldanamycin Analogues with Hsp90
| Compound | Hsp90 Isoform | k_off (min⁻¹) | t_1/2 (h) | K_i* (nM) | Reference |
| BODIPY-GA | Hsp90α | 2.5 x 10⁻³ | 4.6 | 10 | nih.gov |
Note: Data for BODIPY-GA, a fluorescent analog, is used to infer the kinetic behavior of this compound.
Methodological Applications of Geldanamycin Biotin in Biochemical and Cellular Assays
Affinity Capture and Purification of Hsp90 and Associated Protein Complexes
Geldanamycin-Biotin serves as a high-affinity ligand for the selective isolation of Hsp90 and its interactome. focusbiomolecules.com The process typically involves incubating cell lysates with this compound, allowing the formation of Hsp90-Geldanamycin-Biotin complexes. These complexes are then captured on an affinity resin, commonly streptavidin- or neutravidin-coated agarose (B213101) beads. nih.govnih.gov This method facilitates the purification of Hsp90 and any proteins that are associated with it in a complex.
Isolation of Hsp90 Isoforms (e.g., Hsp90α, Hsp90β) from Cell Lysates
This compound has been effectively used to capture endogenous Hsp90 from cell lysates. acs.org This biotin-tagged analog of geldanamycin (B1684428) binds tightly to all isoforms of Hsp90. acs.org Specifically, it has been demonstrated to isolate both cytosolic isoforms, Hsp90α and Hsp90β, from human colorectal cancer cells (RKO). acs.orgnih.gov This noncovalent affinity capture method provides a means to study the native protein isoforms and their post-translational modifications. acs.orgnih.gov In some studies, however, a biotinylated derivative of gambogic acid (Bio-GBA) showed selective binding to Hsp90β over Hsp90α, suggesting that different probes can be used for isoform-specific investigations. pnas.org
Enrichment of Hsp90-Dependent Client Proteins for Proteomic Analysis
A key application of this compound is the enrichment of Hsp90-dependent client proteins and co-chaperones for subsequent proteomic analysis. nih.gov Binding of geldanamycin to Hsp90 induces a conformational change that can lead to the release of associated proteins. acs.orgnih.gov To circumvent this and capture the entire Hsp90 complex, cross-linking agents like DSP (dithiobis(succinimidyl propionate)) can be used to stabilize the protein-protein interactions before the affinity capture step. nih.gov This approach has been successful in identifying both known and novel Hsp90 interacting proteins. nih.govnih.gov For instance, a study using this method in A431 human epidermoid carcinoma cells identified 42 proteins, including 18 previously uncharacterized Hsp90 partners. nih.govnih.gov
Table 1: Examples of Novel Hsp90 Interacting Proteins Identified Using this compound Affinity Capture Coupled with Proteomics
| Protein | Function |
|---|---|
| Cdk3 | Signaling kinase |
| Tripartite motif-containing protein 29 | Putative transcription factor |
| Tom34 | Mitochondrial import receptor protein |
Data sourced from a study identifying novel Hsp90 partners. nih.gov
Comparative Methodologies: this compound Capture versus Immunoprecipitation
This compound affinity capture offers distinct advantages over traditional immunoprecipitation (IP) for isolating Hsp90. acs.org Studies have shown that this compound capture can be more efficient and yield a higher purity of Hsp90 compared to IP using Hsp90 antibodies. acs.orgnih.gov For example, in one study, LC-MS/MS analysis of the eluent from Hsp90 IP identified 79 other proteins besides Hsp90, whereas the eluent from this compound capture contained only five other proteins. acs.org This higher specificity reduces background and simplifies downstream analysis. acs.org
Table 2: Comparison of this compound Capture and Immunoprecipitation for Hsp90 Isolation
| Feature | This compound Capture | Immunoprecipitation (IP) |
|---|---|---|
| Purity of Hsp90 | High acs.orgnih.gov | Lower, with more co-purifying proteins acs.org |
| Efficiency | More efficient in some cases acs.orgnih.gov | Can be less efficient acs.org |
| Specificity | High, targets the specific geldanamycin binding site acs.org | Dependent on antibody specificity and affinity |
| Detection of Modifications | Enabled detection of endogenous phosphorylation acs.orgnih.gov | Can also be used, but may be hindered by contaminants |
This table summarizes comparative findings from research articles. acs.orgnih.gov
Strategies for Elution of Captured Proteins from Affinity Resins
Several strategies can be employed to elute the captured Hsp90 and its associated proteins from the affinity resin. One common method is to boil the resin in a denaturing loading buffer, such as SDS-PAGE loading buffer. nih.govacs.org This effectively disrupts the biotin-streptavidin interaction and denatures the proteins for subsequent analysis by gel electrophoresis. Another approach is competitive elution, where the captured proteins are released by incubating the resin with a high concentration of free geldanamycin. nih.govacs.org This method can be advantageous when non-denaturing conditions are required to preserve protein complexes or activity. Additionally, for applications where avoiding contamination from the streptavidin matrix is crucial, variants like Strep-Tactin® can be used, which allow for elution with an excess of biotin (B1667282). neuromics.com
Quantitative Proteomics Approaches Employing this compound Capture
The combination of this compound affinity capture with quantitative proteomics provides a powerful platform for studying the dynamics of the Hsp90 interactome and its modifications.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Protein Identification and Modification Mapping
Following affinity capture with this compound and elution, the isolated proteins are typically subjected to digestion, often with trypsin, to generate peptides. nih.gov These peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This technique separates the peptides based on their physicochemical properties and then fragments them to determine their amino acid sequence, leading to the identification of the proteins present in the captured complex. thermofisher.com
Furthermore, LC-MS/MS is instrumental in mapping post-translational modifications (PTMs) on Hsp90 and its client proteins. acs.org For instance, this approach has been successfully used to identify and quantify sites of phosphorylation and adduction by electrophiles like 4-hydroxynonenal (B163490) (HNE) on both Hsp90α and Hsp90β. acs.orgnih.govnih.govacs.org By comparing the modification patterns under different cellular conditions, researchers can gain insights into how these modifications affect Hsp90 function and its interaction with client proteins. acs.org
Table 3: Identified HNE Adduction Sites on Hsp90 Isoforms via this compound Capture and LC-MS/MS
| Hsp90 Isoform | Identified Adduction Sites (Histidine Residues) |
|---|---|
| Hsp90α | His450, His490 |
| Hsp90β | His171, His442, His458, His625, His632 |
Data from LC-MS/MS analysis of Hsp90 captured from HNE-treated RKO cells. acs.orgnih.govacs.org
Detection and Quantification of Post-Translational Modifications (e.g., Phosphorylation, Electrophile Adduction) on Captured Hsp90
This compound serves as a highly efficient tool for the affinity capture of Hsp90 to study its post-translational modifications (PTMs). acs.orgacs.org This method involves using the biotinylated probe to isolate Hsp90 from cell lysates, a technique that has been shown to yield higher purity Hsp90 compared to traditional immunoprecipitation. acs.orgnih.gov Once captured, the protein can be analyzed by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and map various PTMs. acs.orgnih.gov
This approach has been successfully applied to detect endogenous phosphorylation on Hsp90 isolated from human colorectal cancer cells (RKO). acs.orgacs.org Specifically, known phosphorylation sites at Ser226β/231α and Ser255β/263α were consistently observed using this capture method. acs.org
Furthermore, this compound capture has been instrumental in mapping and quantifying sites of electrophile adduction on Hsp90. nih.govnih.gov In one key study, this technique was used to analyze the modifications on Hsp90 by 4-hydroxynonenal (HNE), a lipid peroxidation product. acs.org The research identified several histidine residues on both Hsp90α and Hsp90β that were adducted by HNE. acs.orgnih.gov The combination of this compound capture with label-free LC-MS/MS quantitation allowed for the determination of adduction rates at these specific sites, both in vitro and in HNE-treated cells. acs.orgnih.gov Within the middle client-binding domain of Hsp90α, residue His450 showed the most rapid adduction in HNE-treated cells. nih.gov
| Hsp90 Isoform | Identified Adduction Sites (Histidine Residues) |
|---|---|
| Hsp90α | His450, His490 |
| Hsp90β | His171, His442, His458, His625, His632 |
Target Engagement Studies Using this compound Probes
This compound probes are fundamental to studying the engagement of small molecules with Hsp90. plos.orgoncotarget.com Because Geldanamycin binds specifically and with high affinity to the N-terminal ATP-binding site, the biotinylated version acts as a reliable reporter for this interaction. acs.orgoup.com Assays are typically designed in a competitive format, where the displacement of the this compound probe by a test compound indicates that the compound binds to the same site. oup.comnih.gov This principle is the foundation for several high-throughput screening (HTS) and binding validation assays.
Competitive Binding Assays for Screening Hsp90 Modulators
Competitive binding assays are a primary strategy for identifying and characterizing new Hsp90 inhibitors. In these assays, a labeled probe, such as this compound, is allowed to bind to Hsp90. The subsequent addition of a potential inhibitor that targets the same binding pocket will compete with and displace the probe, leading to a measurable change in signal. researchgate.netnih.gov The degree of displacement is proportional to the affinity of the test compound for Hsp90. nih.gov This format has been adapted to various detection technologies suitable for HTS.
A robust TR-FRET-based HTS assay has been developed to screen for Hsp90 inhibitors using biotinylated Geldanamycin (biotin-GM). researchgate.netnih.gov This assay typically utilizes a His-tagged version of the Hsp90 N-terminal ATP-binding domain (Hsp90N). nih.govnih.gov The binding of biotin-GM to His-Hsp90N is detected by adding a FRET pair: a long-lifetime europium-labeled anti-His antibody (donor) and streptavidin-allophycocyanin (acceptor). When biotin-GM binds to Hsp90N, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. nih.gov An inhibitor that competes with biotin-GM for the binding site will disrupt this interaction, causing a decrease in the FRET signal. researchgate.net This assay has been optimized for a 1536-well plate format, making it suitable for screening very large compound libraries. nih.gov
Scintillation Proximity Assays (SPA) have been employed as a secondary or confirmatory assay for hits identified in primary HTS campaigns. researchgate.netnih.gov In the context of Hsp90 inhibitor screening, an SPA could involve immobilizing Hsp90 onto scintillant-containing beads and using a radiolabeled ligand. More commonly, it is used to confirm hits from a primary screen that used a different method. For example, hits from a TR-FRET screen using biotinylated Geldanamycin were confirmed in an SPA that measured the binding of a tritiated Hsp90 inhibitor, [3H]17-AAG, to the protein. researchgate.netnih.gov In this setup, when the radiolabeled ligand binds to the Hsp90 on the bead, the emitted beta particles stimulate the scintillant to produce light. A competing compound will displace the radiolabeled ligand, leading to a reduction in the light signal. researchgate.net
Fluorescence Polarization (FP) assays represent another widely used competitive binding format for discovering Hsp90 inhibitors. nih.govbpsbioscience.com This technique relies on a fluorescently-labeled version of Geldanamycin, such as Geldanamycin-FITC or GM-BODIPY, rather than a biotinylated one. bpsbioscience.commedchemexpress.comacs.org The principle is based on the difference in the rate of rotation between the small, fluorescently-labeled Geldanamycin probe and the much larger Hsp90 protein. bpsbioscience.com When the small probe is unbound in solution, it tumbles rapidly, and its emitted light is depolarized. bpsbioscience.com Upon binding to the large, slowly tumbling Hsp90 protein, the probe's movement is restricted, and the emitted light remains highly polarized. bpsbioscience.com An inhibitor that competes for the Hsp90 binding site will displace the fluorescent probe, causing it to tumble freely again and resulting in a decrease in the measured fluorescence polarization. bpsbioscience.combpsbioscience.com This assay is highly sensitive and has been successfully used in a high-throughput setting to identify and characterize novel Hsp90 inhibitors. nih.gov
Cellular Thermal Shift Assay (CETSA) in the Context of this compound for In Situ Binding Validation
The Cellular Thermal Shift Assay (CETSA) is a powerful method used to confirm that a candidate inhibitor binds to its target protein, Hsp90, within the complex environment of a living cell. nih.govnih.govsci-hub.se While CETSA does not directly use the this compound probe in its procedure, it serves as a critical downstream assay to validate the in situ target engagement of hits identified from primary screens that often do. acs.org
The assay is based on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. sci-hub.seacs.org In a typical CETSA experiment, cells are treated with a test compound (e.g., a potential Hsp90 inhibitor). nih.gov The cells are then harvested and heated to a range of temperatures. nih.gov After heating, the cells are lysed, and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation. nih.gov The amount of soluble Hsp90 remaining at each temperature is quantified, usually by Western blot. nih.gov If the test compound binds to Hsp90 in the cells, it will stabilize the protein, resulting in a higher melting temperature (Tₘ) compared to untreated control cells. sci-hub.se This "thermal shift" provides direct evidence of target engagement in a physiological context. acs.org
| Assay Type | Probe Used | Principle | Primary Application |
|---|---|---|---|
| TR-FRET | This compound + His-Hsp90 | Competitive displacement of the probe disrupts FRET between a donor (e.g., anti-His-Eu) and acceptor (e.g., Streptavidin-APC), decreasing the signal. nih.govnih.gov | Primary high-throughput screening (HTS) for Hsp90 inhibitors. researchgate.net |
| SPA | Radiolabeled Hsp90 ligand (e.g., [3H]17-AAG) + Hsp90 | Competitive displacement of a radiolabeled ligand from Hsp90 immobilized on scintillant beads reduces light emission. researchgate.netnih.gov | Secondary assay to confirm hits from primary screens. nih.gov |
| FP | Fluorescent Geldanamycin (e.g., GM-FITC) + Hsp90 | Competitive displacement of a small fluorescent probe from the large Hsp90 protein decreases fluorescence polarization. bpsbioscience.combpsbioscience.com | Primary HTS and characterization of inhibitor binding affinity. nih.gov |
| CETSA | (Inhibitor being tested) | Ligand binding in cells stabilizes the target protein (Hsp90) against heat-induced denaturation, causing a measurable shift in its melting temperature. sci-hub.seacs.org | In situ validation of target engagement for lead compounds. nih.gov |
Application in Cell-Based Research Models (Non-Human)
This compound has emerged as a critical tool in non-human, cell-based research models for dissecting the roles of Heat shock protein 90 (Hsp90) and its associated client proteins. This biotinylated derivative of the Hsp90 inhibitor geldanamycin allows for the effective affinity purification and analysis of Hsp90 complexes from cellular extracts. focusbiomolecules.comnih.gov Its high affinity for the N-terminal ATP-binding pocket of Hsp90 facilitates the isolation of Hsp90 and its interactome, enabling detailed studies of protein stability and signaling pathways in various cell culture systems. sigmaaldrich.complos.org The use of this compound has been documented in a range of mammalian cell lines, providing valuable insights into the cellular functions of Hsp90. acs.orgnih.govnih.gov
Analysis of Protein Levels and Stability in Cellular Extracts
This compound is extensively used to analyze the levels and stability of Hsp90 and its client proteins within cellular extracts. nih.govbpsbioscience.com By binding to Hsp90, it facilitates the pulldown and subsequent identification of Hsp90-associated proteins, which often include a wide array of signaling kinases, transcription factors, and other regulatory proteins crucial for cellular function and survival. sigmaaldrich.comoup.com The inhibition of Hsp90's chaperone activity by geldanamycin leads to the destabilization and subsequent degradation of these client proteins, a phenomenon that can be quantitatively assessed using this compound-based affinity purification followed by techniques like Western blotting or mass spectrometry. nih.gov
In a notable application, this compound was employed to isolate Hsp90 and its isoforms (Hsp90α and Hsp90β) from human RKO colorectal cancer cell lysates. acs.org This affinity capture method proved to be more efficient and yielded higher purity Hsp90 compared to traditional immunoprecipitation. acs.org The captured protein was of sufficient quality for detailed downstream analysis, including the detection of post-translational modifications. acs.org
The utility of this compound extends to competitive binding assays. For instance, in non-small cell lung cancer (NSCLC) cell lysates, the ability of novel Hsp90 inhibitors to displace this compound from Hsp90 serves as a direct measure of their binding affinity. nih.govaacrjournals.org This methodology is crucial for the preclinical evaluation of new therapeutic agents targeting Hsp90.
Research has also demonstrated the use of this compound in HeLa cell extracts to probe for proteins that interact with specific Hsp90 inhibitors. researchgate.net This approach helps in identifying the on-target and potential off-target effects of small molecules designed to modulate Hsp90 function. nih.gov
Investigation of Signaling Pathway Modulation in Cell Culture Systems
The interaction of this compound with Hsp90 provides a powerful method to investigate the modulation of various signaling pathways in cell culture systems. bpsbioscience.comoup.com Hsp90 is a key regulator of numerous signaling proteins, and its inhibition by geldanamycin disrupts these pathways, leading to altered cellular responses. nih.gov
By using this compound to pull down Hsp90 complexes, researchers can identify the specific client proteins whose association with Hsp90 is disrupted. This disruption often leads to the degradation of the client proteins, thereby inhibiting their respective signaling cascades. For example, the inhibition of Hsp90 is known to affect the stability of key signaling molecules like Akt, Raf-1, and various receptor tyrosine kinases. sigmaaldrich.comnih.gov
In studies on human tumor cell lines, the use of geldanamycin was shown to inhibit the EGFR signal transduction system and the Akt signaling pathway, leading to increased radiosensitivity. nih.gov this compound can be used in such contexts to isolate the Hsp90-client protein complexes and analyze the changes in their composition and stability upon treatment, providing a mechanistic understanding of the observed signaling modulation.
Furthermore, competitive binding assays with this compound in cell lysates are instrumental in characterizing how different inhibitors modulate Hsp90's interactions with its co-chaperones and client proteins, which is fundamental to understanding their impact on signaling pathways. nih.govoup.com
Studies in Cultured Mammalian Cells (e.g., RKO Colorectal Cancer Cells, NSCLC Cell Lines, Lymphocytes)
This compound has been instrumental in studies across a variety of cultured mammalian cells, providing specific insights into the role of Hsp90 in different cellular contexts.
RKO Colorectal Cancer Cells: In human RKO colorectal cancer cells, a biotinyl-geldanamycin probe was used for the noncovalent affinity capture of Hsp90α and Hsp90β. acs.orgnih.gov This method was superior to immunoprecipitation in terms of purity and allowed for the detection of endogenous phosphorylation on Hsp90 by liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This approach was further applied to map and quantify adducts formed on Hsp90 by the lipid peroxidation product 4-hydroxynonenal (HNE), revealing specific histidine residues on both Hsp90α and Hsp90β as sites of modification. acs.orgacs.org
| Hsp90 Isoform | Adducted Residue |
|---|---|
| Hsp90α | His450 |
| Hsp90α | His490 |
| Hsp90β | His171 |
| Hsp90β | His442 |
| Hsp90β | His458 |
| Hsp90β | His625 |
| Hsp90β | His632 |
Non-Small Cell Lung Cancer (NSCLC) Cell Lines: In NSCLC cell lines, this compound has been a key reagent in competitive binding assays to evaluate the potency of new Hsp90 inhibitors. For example, the non-geldanamycin inhibitor ganetespib (B611964) was shown to be more potent than 17-AAG in blocking the binding of Hsp90 to biotinylated geldanamycin in NCI-H1975 NSCLC cell lysates. nih.govaacrjournals.org Such assays are crucial for determining the relative binding affinities of novel compounds. These studies often correlate binding affinity with downstream effects, such as the depletion of Hsp90 client proteins and the induction of apoptosis. aacrjournals.org The use of this compound has also been implied in studies examining the effects of Hsp90 inhibitors on various NSCLC cell lines, including A549, HCC827, and H1975, which express different forms of EGFR. nih.gov
| Compound | Cell Line | Observation |
|---|---|---|
| Ganetespib | NCI-H1975 | Inhibited Hsp90 binding to biotin-GM at 0.11 µmol/L. |
| 17-AAG | NCI-H1975 | Required 1 µmol/L to achieve the same degree of inhibition as Ganetespib. |
Lymphocytes: The role of Hsp90 in immune cells has also been investigated using its inhibitors. In studies on human T lymphocytes, the Hsp90 inhibitor geldanamycin was shown to reduce T cell proliferation in response to allogeneic dendritic cells. nih.gov While the direct use of this compound in these specific lymphocyte proliferation assays is not detailed, its application in purifying Hsp90 and its client proteins from immune cells is a standard biochemical approach to understand the molecular mechanisms underlying these functional effects. nih.govumich.edu Biotinylated Hsp90 inhibitors are valuable tools for isolating Hsp90 complexes from lymphocytes to identify the client proteins that are critical for their activation, proliferation, and effector functions. researchgate.net
Identification and Characterization of Geldanamycin Binding Proteins Beyond Hsp90
Methodologies for Comprehensive Mapping of Geldanamycin (B1684428) Off-Target Interactions in Cellular Proteomes
To identify proteins that bind to Geldanamycin, including its primary target Hsp90 and potential off-targets, researchers have employed several chemical and quantitative proteomics strategies. These methods are crucial for understanding the compound's full interactome within the complex environment of the cell.
A primary technique involves the use of a biotinylated Geldanamycin derivative (Geldanamycin-Biotin). beilstein-journals.orgnih.govfocusbiomolecules.com This probe consists of the Geldanamycin molecule linked to a biotin (B1667282) tag, often via a polyethylene (B3416737) glycol (PEG) linker. nih.gov The core principle of this approach is affinity purification or affinity capture. beilstein-journals.orgnih.gov
The process typically involves the following steps:
Incubation: Cell lysates are incubated with this compound. beilstein-journals.orgnih.gov The probe binds to Hsp90 and any other proteins that have an affinity for Geldanamycin. nih.gov
Capture: The mixture is then passed over a solid support, such as agarose (B213101) beads, that is coated with streptavidin or neutravidin. beilstein-journals.orgnih.gov Biotin has an exceptionally high affinity for streptavidin, allowing for the efficient capture of the this compound probe along with its bound proteins. beilstein-journals.orgrsc.org
Elution and Analysis: After washing away non-specifically bound proteins, the captured proteins are eluted from the beads. nih.gov These proteins are then identified using high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govacs.org
This affinity capture method using this compound has been shown to be more efficient and yield higher purity Hsp90 compared to traditional immunoprecipitation techniques. nih.govacs.org It serves as a powerful tool to not only isolate Hsp90 but also to discover other proteins that competitively bind the drug. nih.govacs.org
An alternative, label-free method for identifying drug targets and off-targets is the solvent-induced protein precipitation (SIP) approach. acs.orgnih.gov This energetics-based proteomics strategy does not require chemical modification of the drug. It relies on the principle that drug-protein binding can alter the protein's stability in the presence of an organic solvent. Proteins that are stabilized by binding to Geldanamycin will remain in solution at solvent concentrations that would otherwise cause them to precipitate. These stabilized proteins can then be identified by quantitative proteomics. acs.orgnih.gov
Table 1: Methodologies for Mapping Geldanamycin-Protein Interactions
| Methodology | Principle | Key Features | Relevant Compounds/Reagents | Analytical Technique |
|---|---|---|---|---|
| Affinity Purification / Pull-Down Assay | A biotinylated version of the drug is used to "pull down" binding partners from cell lysates using streptavidin-coated beads. beilstein-journals.orgrsc.org | Direct identification of binding proteins; requires chemical modification of the drug; can identify both direct and indirect interactors. beilstein-journals.orgwhiterose.ac.uk | This compound, Streptavidin/Neutravidin-Agarose Beads. nih.gov | LC-MS/MS. acs.org |
| Solvent-Induced Protein Precipitation (SIP) | Drug-protein binding increases protein stability, preventing its precipitation by an organic solvent. acs.orgnih.gov | Label-free (no drug modification needed); identifies proteins whose stability is altered by drug binding; can be used to estimate binding affinity. acs.orgnih.govgoogle.com | Geldanamycin, Acetone, Ethanol, Acetic Acid. acs.orgnih.gov | Quantitative Proteomics (Mass Spectrometry). acs.org |
| Isotope-Coded Affinity Tag (ICAT) | A chemical probe with three parts: a reactive group for protein labeling, an isotopically coded linker, and an affinity tag (biotin). wikipedia.org | Allows for quantitative comparison between two proteomes (e.g., treated vs. untreated); isolates peptides with specific amino acids (e.g., cysteine). wikipedia.org | Iodoacetamide-based probes, Avidin (B1170675) affinity chromatography. wikipedia.org | LC-MS. wikipedia.org |
Discovery of Novel Non-Hsp90 Binding Proteins (e.g., NADH Dehydrogenase Subunits)
While Hsp90 is the most prominent and high-affinity target of Geldanamycin, studies using advanced proteomic methods have successfully identified other interacting proteins. acs.org Preliminary studies using biotinylated Geldanamycin indicated that several proteins besides Hsp90 are isolated from cell lysates, hinting at a broader range of interactions. nih.gov
A significant finding came from the application of the solvent-induced protein precipitation (SIP) method to discover off-targets of Geldanamycin. acs.orgnih.gov In addition to successfully identifying known Hsp90 family members, this approach uncovered several potential off-targets. acs.org Notably, subunits of the mitochondrial respiratory chain complex I, specifically NADH dehydrogenase [ubiquinone] flavoprotein 1 (NDUFV1) and NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 11 (NDUFAB1), were identified for the first time as Geldanamycin-binding proteins. acs.orgnih.gov The interaction with NDUFV1 was further validated by Western blotting, confirming it as a reliable off-target. acs.orggoogle.com
Another identified off-target is the voltage-dependent anion channel (VDAC), a protein located in the mitochondrial outer membrane. mdpi.com The binding of Geldanamycin and its analogs to VDAC is mediated by hydrophobic interactions. mdpi.com
Table 2: Identified Non-Hsp90 Binding Proteins of Geldanamycin
| Protein | Subcellular Location | Function | Method of Identification |
|---|---|---|---|
| NADH dehydrogenase [ubiquinone] flavoprotein 1 (NDUFV1) | Mitochondria | Core subunit of the mitochondrial Complex I; involved in the electron transport chain. acs.orggoogle.com | Solvent-Induced Protein Precipitation (SIP). acs.orgnih.govgoogle.com |
| NADH dehydrogenase [ubiquinone] 1 alpha subcomplex subunit 11 (NDUFAB1) | Mitochondria | Accessory subunit of the mitochondrial Complex I. acs.orgnih.gov | Solvent-Induced Protein Precipitation (SIP). acs.orgnih.gov |
| Voltage-Dependent Anion Channel (VDAC) | Mitochondrial Outer Membrane | Regulates the passage of ions and metabolites across the outer mitochondrial membrane. mdpi.com | Not specified, but described as hydrophobic interactions. mdpi.com |
Implications for Understanding Geldanamycin's Mechanism of Action Beyond Primary Target
The interaction with mitochondrial proteins suggests a more direct impact on cellular metabolism than previously understood. The binding to NADH dehydrogenase subunits NDUFV1 and NDUFAB1, components of Complex I of the electron transport chain, could potentially disrupt mitochondrial respiration and cellular energy production. acs.orggoogle.com This interaction provides a plausible link to some of the drug's observed toxicities, particularly the hepatotoxicity that has limited the clinical development of Geldanamycin and its derivatives. nih.govresearchgate.net
Furthermore, the binding of Geldanamycin to the voltage-dependent anion channel (VDAC) has been shown to increase intracellular calcium levels, which can trigger various downstream signaling events and contribute to cytotoxicity. mdpi.com This interaction also leads to a reduction in plasma membrane cationic current and has been linked to the suppression of cell invasion, an important anti-tumor effect independent of Hsp90 inhibition. mdpi.com
These off-target interactions highlight the pleiotropic nature of Geldanamycin's effects. nih.gov The compound's activity profile is likely a composite of on-target Hsp90 inhibition and these distinct, off-target binding events. Recognizing these additional targets is crucial for a comprehensive interpretation of preclinical data and for designing second-generation inhibitors with improved specificity and reduced off-target toxicities. nih.gov
Comparative Analysis with Other Hsp90 Inhibitors in Research Paradigms
Distinguishing Geldanamycin-Biotin from Non-Biotinylated Geldanamycin (B1684428) and its Clinical Analogues (e.g., 17-AAG, Ganetespib) in In Vitro and Cell-Based Assays
The primary distinction of this compound from Geldanamycin and its clinically relevant analogues, such as Tanespimycin (17-AAG) and Ganetespib (B611964), lies not in its mechanism of action but in its utility as a research probe. beilstein-journals.org All these molecules are N-terminal inhibitors of Hsp90, binding to the ATP pocket and preventing the chaperone's function, which leads to the degradation of client proteins. atlasgeneticsoncology.org However, the covalent attachment of a biotin (B1667282) molecule to Geldanamycin provides a powerful handle for affinity-based applications.
In in vitro and cell-based assays, this distinction is paramount:
Affinity Capture and Pulldown Assays: this compound is instrumental in isolating Hsp90 and its associated protein complexes from cell lysates. acs.orgoncotarget.com The biotin tag allows for highly specific and efficient capture by streptavidin- or avidin-coated beads. beilstein-journals.org This technique has been shown to be more efficient and provide higher purity Hsp90 than traditional immunoprecipitation methods. acs.org This enables researchers to identify Hsp90-interacting proteins, including client proteins and co-chaperones, under various cellular conditions. beilstein-journals.orgacs.org Non-biotinylated inhibitors like 17-AAG or Ganetespib lack this capability and are primarily used to study the downstream cellular effects of Hsp90 inhibition, such as client protein degradation and cell cycle arrest. aacrjournals.orgacs.org
Competitive Binding Assays: this compound is a standard reagent used to determine the binding affinity of novel or unlabelled Hsp90 inhibitors. aacrjournals.orgnih.gov In these assays, a test compound's ability to displace this compound from Hsp90 is measured, providing a direct assessment of its binding potency. aacrjournals.orgjci.org For example, competitive binding assays demonstrated that Ganetespib has a greater affinity for Hsp90 than 17-AAG, as it inhibited the binding of this compound at a lower concentration. aacrjournals.orgnih.gov
Detection and Quantification: The biotin tag can be conjugated with fluorescently labeled streptavidin, enabling the detection and visualization of Hsp90 in cells and tissues. nih.gov This is particularly useful for studying the subcellular localization of Hsp90. nih.gov
While the biotin moiety is primarily for detection, it's important to consider its potential influence. Studies have suggested that the affinity of biotinylated Geldanamycin might differ slightly from the unmodified compound, which could affect the interpretation of competitive binding data. pnas.org Nevertheless, this compound remains an invaluable tool, providing a means to directly probe Hsp90 binding and interactions in a way that non-biotinylated inhibitors cannot. nih.gov
Table 1: Comparison of this compound and Non-Biotinylated Hsp90 Inhibitors in Research Assays
| Feature | This compound | Geldanamycin / 17-AAG / Ganetespib |
|---|---|---|
| Primary Function | Hsp90 Inhibition & Research Probe | Hsp90 Inhibition |
| Key Structural Feature | Biotin Tag | No Affinity Tag |
| Affinity Pulldown | Yes, allows for isolation of Hsp90 and its interactome. acs.orgoncotarget.com | No |
| Competitive Binding Assay | Used as the labeled probe to determine the affinity of other inhibitors. aacrjournals.orgnih.govjci.org | Used as the unlabeled competitor against a labeled probe. aacrjournals.orgnih.govjci.org |
| Cellular Detection | Yes, via labeled streptavidin. nih.gov | No, detection relies on secondary methods (e.g., antibody staining). |
| Primary Use Case | Studying Hsp90 binding, identifying interacting proteins, screening for new inhibitors. beilstein-journals.orgnih.gov | Studying the biological consequences of Hsp90 inhibition (e.g., client protein degradation, apoptosis). aacrjournals.orgacs.org |
Comparison with Other Hsp90 Inhibitor Chemotypes (e.g., Purine, Isoxazole (B147169), Indazol-4-one scaffolds)
Beyond the ansamycin (B12435341) class, to which Geldanamycin belongs, several distinct chemotypes of Hsp90 inhibitors have been developed, including those based on purine, isoxazole, and 6,7-dihydro-indazol-4-one scaffolds. nih.gov These synthetic inhibitors were developed to overcome the limitations of natural product-based inhibitors like Geldanamycin, such as poor solubility and hepatotoxicity. nih.govhsp90.ca
All these inhibitor classes, including this compound, target the N-terminal ATP-binding pocket of Hsp90. atlasgeneticsoncology.orgnih.gov However, their specific interactions within the pocket and their resulting binding affinities can vary significantly, which influences their biological activity.
Ansamycins (Geldanamycin): Geldanamycin and its derivatives fit into the ATP-binding pocket, but their large macrocyclic structure can be a pharmacological liability. frontiersin.orgmdpi.com They are known to be slow, tight-binding inhibitors. pnas.org
Purine Scaffolds (e.g., BIIB021/CNF2024): Developed through structure-based design, these synthetic inhibitors also competitively bind to the ATP pocket. nih.govhsp90.ca They were designed to have improved pharmacological properties compared to 17-AAG. nih.gov
Isoxazole Scaffolds (e.g., NVP-AUY922/Luminespib): These are resorcinol-based inhibitors. X-ray crystallography has shown a binding mode similar to other classes, but subtle differences can lead to significant variations in affinity. aacrjournals.org For example, the isoxazole VER-50589 showed a much lower dissociation constant (Kd) of 4.5 nM compared to its pyrazole (B372694) analogue VER-49009 (78.0 nM), indicating a much higher affinity. aacrjournals.org
Indazol-4-one Scaffolds (e.g., SNX-2112): This class represents another synthetic approach to Hsp90 inhibition, also targeting the N-terminal domain. nih.govnih.gov
The binding affinity of these different chemotypes is often compared using competitive binding assays, frequently employing a labeled probe like FITC-labeled Geldanamycin or this compound. frontiersin.orgoncotarget.com The concentration of an inhibitor required to displace 50% of the labeled probe (IC50) provides a quantitative measure of its binding potency. For instance, Ganetespib, a resorcinol-containing triazolone, demonstrated substantially lower IC50 values (2–30 nM) in cellular proliferation assays compared to 17-AAG (20–3,500 nM), reflecting its higher potency. nih.govmedchemexpress.com
Table 2: Comparative Binding Affinities of Hsp90 Inhibitors from Different Chemotypes
| Inhibitor | Chemotype | Target | Binding Affinity (IC50/Kd) | Reference |
|---|---|---|---|---|
| 17-AAG (Tanespimycin) | Ansamycin | Hsp90 N-terminus | IC50: ~5 nM (cell-free) | selleckchem.com |
| Ganetespib | Triazolone (Resorcinol) | Hsp90 N-terminus | IC50: 2-30 nM (cellular) | nih.govmedchemexpress.com |
| BIIB021 (CNF2024) | Purine | Hsp90 N-terminus | Competitively binds with Geldanamycin | hsp90.ca |
| NVP-AUY922 (Luminespib) | Isoxazole (Resorcinol) | Hsp90 N-terminus | Potent, synthetic inhibitor | nih.gov |
| VER-50589 | Isoxazole (Resorcinol) | Hsp90 N-terminus | Kd: 4.5 ± 2.2 nM | aacrjournals.org |
Note: Binding affinity values can vary depending on the assay conditions (e.g., cell-free vs. cellular, purified protein vs. lysate).
Despite sharing a common target, the different Hsp90 inhibitor chemotypes can exhibit distinct biological profiles in preclinical in vitro models. nih.gov These differences can arise from variations in cell permeability, metabolic stability, off-target effects, and how they interact with the Hsp90 chaperone machinery in the complex cellular environment. nih.gov
For example, the cellular potency of synthetic pyrazole resorcinol (B1680541) inhibitors was found to be independent of the expression of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that metabolizes ansamycin inhibitors like 17-AAG. aacrjournals.orgnih.gov This means their effectiveness is not dependent on the level of this specific enzyme in cancer cells, giving them a potential advantage over 17-AAG in certain tumor types. aacrjournals.org
Utility of this compound in Evaluating Novel Hsp90 Inhibitors and Lead Compounds
This compound is a cornerstone tool for the discovery and development of new Hsp90 inhibitors. nih.gov Its primary utility lies in its application in high-throughput screening (HTS) and lead validation assays. oncotarget.com
The most common application is in competitive binding assays. oncotarget.com These assays are designed to identify new chemical entities that can bind to the Hsp90 N-terminal pocket. In a typical format, Hsp90 is immobilized or present in a lysate, and then incubated with this compound (or another fluorescently labeled probe like FITC-Geldanamycin). frontiersin.orgbpsbioscience.com A library of test compounds is then added, and any compound that successfully binds to Hsp90 will displace the biotinylated probe, leading to a measurable decrease in the signal. jci.orgoncotarget.com
This approach allows for the rapid screening of thousands of compounds to identify potential "hits." For example, a competitive binding assay using this compound was used to directly compare the binding affinities of Ganetespib and 17-AAG, confirming the superior binding of Ganetespib. aacrjournals.orgnih.gov Similarly, such assays are used to confirm that newly synthesized analogues of existing inhibitors retain their ability to bind to the target. oncotarget.com
Advanced Research Directions and Future Perspectives for Geldanamycin Biotin
Potential for Elucidating Hsp90 Interactome Dynamics and Protein Networks
Geldanamycin-Biotin serves as a powerful tool for affinity purification, enabling the isolation of Hsp90 and its associated client proteins and co-chaperones from cell lysates. focusbiomolecules.com This technique is fundamental to mapping the Hsp90 interactome—the complex network of proteins that interact with Hsp90. By treating cells or cell extracts with this compound, Hsp90-containing complexes can be captured on streptavidin-coated beads. Subsequent analysis of the captured proteins, typically by mass spectrometry, allows for the identification of both known and novel Hsp90 interactors.
The use of biotinylated analogues of Hsp90 inhibitors allows for the investigation of Hsp90 complexes within live cells. researchgate.net This in vivo approach is crucial for preserving the native state of protein complexes, which can be disrupted during traditional lysis procedures. researchgate.net By adding the cell-permeable probe to living cells, it binds to Hsp90 in its natural conformational and complex state, effectively "locking" these interactions for subsequent analysis. researchgate.net
Researchers have synthesized various biotinylated analogues of Geldanamycin (B1684428) with different tether lengths to optimize the elucidation of proteins that competitively bind to the inhibitor. nih.gov This approach not only helps in identifying Hsp90 client proteins but also in discovering potential off-target binders of Geldanamycin, which is crucial for understanding its broader cellular effects and for the development of more selective inhibitors. nih.gov Preliminary studies using these probes have already indicated that several proteins other than Hsp90 are isolated, highlighting the utility of this method in expanding our knowledge of the drug's interaction network. nih.gov
Table 1: Applications of this compound in Hsp90 Interactome Research
| Application | Description | Key Findings |
| Affinity Purification | Isolation of Hsp90 and its dependent client proteins from cell lysates using this compound and streptavidin beads. focusbiomolecules.com | Enables the identification of components of the Hsp90 interactome. |
| Live-Cell Complex Capture | Treatment of live cells with cell-permeable biotinylated probes to preserve endogenous Hsp90-protein complexes. researchgate.net | Allows for the analysis of more physiologically relevant protein interactions. |
| Off-Target Identification | Use of biotinylated Geldanamycin analogues to identify other proteins that bind to the inhibitor. nih.gov | Preliminary studies show isolation of several proteins besides Hsp90, aiding in selectivity profiling. nih.gov |
Application in Investigating Hsp90 Isoform-Specific Functions and Substrate Recognition
Mammalian cells express several isoforms of Hsp90, including the major cytosolic forms Hsp90α (inducible) and Hsp90β (constitutive), as well as GRP94 in the endoplasmic reticulum and TRAP1 in the mitochondria. While these isoforms share a high degree of sequence homology, particularly in the ATP-binding pocket, they are thought to have distinct, non-overlapping functions and client protein specificities. This compound is a valuable tool for beginning to dissect these isoform-specific roles.
By using biotinylated Geldanamycin immobilized on magnetic beads, researchers can detect the binding affinities of different Hsp90 variants present in cell extracts. researchgate.net This allows for the differentiation and isolation of specific isoforms and their associated interactomes from a complex mixture. For example, this method has been used to identify Hsp90 isoforms in bovine leukocytes infected with Theileria annulata, demonstrating its utility in complex biological systems. researchgate.net
While Geldanamycin itself does not show strong isoform selectivity, studies using fluorescently-labeled Geldanamycin (BDGA) have revealed subtle, yet measurable, differences in binding kinetics between Hsp90α and Hsp90β. nih.gov These kinetic differences, though small (within 3-fold), suggest that it may be possible to exploit these variations to probe isoform-specific functions. nih.gov The development of isoform-selective biotinylated inhibitors is an active area of research, with the goal of creating tools to selectively pull down Hsp90α or Hsp90β complexes to better understand their unique client protein repertoires and cellular functions. nih.gov
Contribution to Understanding Chaperone-Client Protein Complex Assembly and Disassembly
The Hsp90 chaperone cycle is a dynamic process involving ATP binding and hydrolysis, conformational changes, and interaction with co-chaperones to facilitate the folding and activation of client proteins. Geldanamycin, by binding to the ATP pocket, locks Hsp90 in a specific conformation and inhibits its ATPase activity, thereby disrupting the cycle. mdpi.com This leads to the dissociation of client proteins and their subsequent degradation by the proteasome. mdpi.commdpi.com
This compound allows researchers to "freeze" and capture snapshots of this process. By treating cells with the probe, Hsp90 can be isolated along with its associated proteins at a specific point in the chaperone cycle. This is particularly useful for identifying which client proteins are dependent on Hsp90 for their stability. For instance, treatment of cells with this compound followed by affinity purification and western blotting can reveal the degradation of specific oncoproteins like Raf-1. researchgate.net
Furthermore, biotinylated probes that can efficiently enter live cells are instrumental in preserving the endogenous Hsp90/protein complexes during experimental procedures. researchgate.net This allows for a more accurate investigation of the composition of these complexes and how they are affected by Hsp90 inhibition, providing critical insights into the mechanisms of chaperone-mediated protein folding and the consequences of its disruption.
Integration with High-Throughput Screening Platforms for Identification of Novel Hsp90 Modulators
This compound and other labeled analogues are key components of high-throughput screening (HTS) assays designed to discover novel Hsp90 inhibitors. A widely used HTS method is the fluorescence polarization (FP) assay. nih.gov In this competitive binding assay, a fluorescently labeled Geldanamycin derivative is incubated with Hsp90. This complex has a high FP value because the large size of the Hsp90-probe complex slows its rotation in solution. When a compound from a chemical library is added that also binds to the Hsp90 ATP pocket, it displaces the fluorescent probe. nih.gov The smaller, unbound fluorescent probe rotates more rapidly, leading to a decrease in the FP signal. nih.gov
This "mix-and-read" format is robust, cost-effective, and easily adaptable to a 384-well or higher-density format, making it ideal for screening tens of thousands of compounds. nih.gov The assay has been successfully validated and used to screen large chemical libraries for new Hsp90 inhibitors. nih.gov Biotinylated Geldanamycin can also be used in similar competitive binding formats, such as those employing FRET (Förster Resonance Energy Transfer), where displacement of a quencher-labeled Geldanamycin by a test compound results in a fluorescent signal. researchgate.net These HTS platforms are crucial for identifying new chemical scaffolds that can be developed into next-generation Hsp90-targeted therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
